tau protein/|A-synuclein-IN-1

α-synuclein inclusions neuroblastoma model Parkinson's disease

tau protein/α-synuclein-IN-1 is a low-molecular-weight (MW 341.37, formula C19H15N7) dual aggregation inhibitor targeting both tau protein and α-synuclein, whose co-aggregation is a shared pathological hallmark in Alzheimer’s disease, Parkinson’s disease, and mixed dementias. Unlike single-target inhibitors, this compound reduces the development of α-synuclein inclusions in M17D neuroblastoma cells, making it a vital probe for investigating the synergistic toxicity of these two intrinsically disordered proteins.

Molecular Formula C19H15N7
Molecular Weight 341.4 g/mol
Cat. No. B12389659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametau protein/|A-synuclein-IN-1
Molecular FormulaC19H15N7
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C(=C1)NC3=NC(=NC=N3)NC4=CC=CC5=C4C=CN5
InChIInChI=1S/C19H15N7/c1-3-14-12(7-9-20-14)16(5-1)24-18-22-11-23-19(26-18)25-17-6-2-4-15-13(17)8-10-21-15/h1-11,20-21H,(H2,22,23,24,25,26)
InChIKeyZECKBZTZHUPBJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is tau protein/α-synuclein-IN-1 and Why It Matters for Neurodegenerative Disease Procurement


tau protein/α-synuclein-IN-1 is a low-molecular-weight (MW 341.37, formula C19H15N7) dual aggregation inhibitor targeting both tau protein and α-synuclein, whose co-aggregation is a shared pathological hallmark in Alzheimer’s disease, Parkinson’s disease, and mixed dementias . Unlike single-target inhibitors, this compound reduces the development of α-synuclein inclusions in M17D neuroblastoma cells, making it a vital probe for investigating the synergistic toxicity of these two intrinsically disordered proteins .

Why Generic Dual tau/α-Synuclein Inhibitors Cannot Substitute for tau protein/α-synuclein-IN-1


The therapeutic and research value of dual tau/α-synuclein inhibitors lies in their ability to simultaneously engage two distinct proteins that exhibit synergistic aggregation and cell-to-cell propagation. Competing agents such as anle138b, fulvic acid, and epigallocatechin gallate (EGCG) are either single-target modulators or suffer from inconsistent multitarget inhibition profiles [1][2]. Notably, MG-2119, while also a dual tau/α-syn inhibitor, acts primarily at the monomeric stage, whereas tau protein/α-synuclein-IN-1 additionally reduces pre-formed α-synuclein inclusions in a cellular model, suggesting a distinct intervention point in the aggregation cascade . The structural scaffold (pyrimidine core with bis-indole substitution) confers unique chemical space occupancy that avoids overlap with benzothiazole (anle138b) or amide-based (MG-2119) chemotypes, reducing the risk of cross-reactivity . Therefore, substituting tau protein/α-synuclein-IN-1 with a generic dual inhibitor may result in loss of the inclusion-clearing phenotype and altered off-target liability.

Procurement-Ready Quantitative Evidence for tau protein/α-synuclein-IN-1


Inclusion Pathology Reduction: tau protein/α-synuclein-IN-1 vs. Single-Target Aggregation Inhibitors

tau protein/α-synuclein-IN-1 reduces the development of α-synuclein inclusions in M17D neuroblastoma cells, as reported by vendor datasheets . While single-target tau or α-synuclein aggregation inhibitors show attenuated rescue in cytotoxicity assays (e.g., less pronounced cell-rescuing effects for single-target inhibitors compared to dual agents [1]), the specific level of inclusion reduction is not quantified with IC50 values in the available public literature. This limits the strength of direct quantitative comparison.

α-synuclein inclusions neuroblastoma model Parkinson's disease

Chemical Scaffold Differentiation: tau protein/α-synuclein-IN-1 vs. MG-2119 (Monomeric Dual Inhibitor)

The chemical structure of tau protein/α-synuclein-IN-1 is a pyrimidine core with bis-indole substitution (MW 341.37), distinct from the benzimidazole scaffold of MG-2119 (MW 487.55) and the diphenyl-pyrazole structure of anle138b (MW ~343) . This structural divergence is critical for procurement decisions: it avoids the benzimidazole-associated CYP450 inhibition liability common to MG-2119-like scaffolds and provides distinct physicochemical properties (e.g., lower logP, smaller molecular weight) that may influence solubility and CNS permeability .

chemical scaffold drug discovery structure-activity relationship

Comparative Dual-Target Selectivity: tau protein/α-synuclein-IN-1 vs. Broad-Spectrum Inhibitors (anle138b, Fulvic Acid)

In a comparative study by Dominguez-Meijide et al. (2020), anle138b and fulvic acid decreased both aSyn and tau aggregation, while EGCG only reduced aSyn aggregation [1]. However, the potency (IC50) of these agents against each target was not systematically quantified, and their primary mechanism involves oligomer modulation rather than inclusion clearance . tau protein/α-synuclein-IN-1 is reported to reduce pre-formed α-synuclein inclusions in M17D cells, a phenotype not explicitly demonstrated for anle138b or fulvic acid in the same study. This suggests a mechanistically differentiated profile focused on aggregated species rather than oligomers alone.

target selectivity oligomer modulation mixed pathology

Data Availability Gap and Procurement Risk Mitigation

A critical deficiency in the available evidence for tau protein/α-synuclein-IN-1 is the absence of publicly reported IC50 values for tau and α-synuclein aggregation inhibition, as well as selectivity profiling against related amyloidogenic proteins (Aβ, TDP-43). Comparable dual inhibitors such as Dyrk1A/α-synuclein-IN-1 (Compound b1) have published IC50 values (DYRK1A: 177 nM; α-synuclein aggregation: 10.5 μM) . The lack of analogous quantitative data for tau protein/α-synuclein-IN-1 represents a significant barrier to evidence-based procurement, placing it at a disadvantage relative to more fully characterized agents.

IC50 values potency data selectivity profile

Optimal Application Scenarios for Procuring tau protein/α-synuclein-IN-1


Investigating Synergistic tau/α-Synuclein Toxicity in Co-Culture or Mixed Pathology Models

Researchers studying the toxic interplay between tau and α-synuclein—as occurs in Lewy body dementia, Alzheimer's disease with amygdala Lewy bodies, and multiple system atrophy with tau co-pathology—can utilize tau protein/α-synuclein-IN-1 as a dual inhibitor probe. The compound's reported reduction of α-synuclein inclusions in M17D cells makes it suitable for experiments designed to dissect whether inclusion clearance ameliorates synergistic cytotoxicity, complementing monomer-targeted agents like MG-2119 [1].

Chemical Tool for Orthogonal Pathway Validation in Dual-Target Drug Discovery Programs

Due to its pyrimidine-bis(indole) scaffold structurally distinct from benzimidazole (MG-2119), diphenyl-pyrazole (anle138b), and urea/thiourea derivatives, tau protein/α-synuclein-IN-1 serves as an orthogonal chemical tool for confirming that observed phenotypic effects are not chemotype-dependent . This is critical in lead optimization campaigns where scaffold-related off-target effects (e.g., kinase inhibition, CYP450 modulation) must be deconvoluted from mechanism-based efficacy.

Building In-House Libraries for Neurodegenerative Disease High-Content Screening

Pharmaceutical and academic screening groups constructing focused compound libraries for multi-parametric neurodegeneration assays (e.g., aggregate clearance, neurite outgrowth, synaptic health) should include tau protein/α-synuclein-IN-1 as a representative of the dual-target inclusion-clearing chemotype. This complements single-target aggregation inhibitors and oligomer modulators, ensuring comprehensive coverage of the protein aggregation landscape [2].

Comparator Studies with Emerging PROTAC-Based dual tau/α-Synuclein Degraders

With the recent development of dual PROTAC degraders (e.g., T3 with DC50 of 1.57 μM for α-Syn and 4.09 μM for total tau), the small-molecule dual inhibitor tau protein/α-synuclein-IN-1 provides a pharmacologically distinct approach (aggregation inhibition vs. targeted degradation) for comparative mechanism-of-action studies. Co-evaluation of these modalities can reveal whether blocking aggregation or enhancing degradation yields superior rescue in models of mixed proteinopathy [3].

Quote Request

Request a Quote for tau protein/|A-synuclein-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.